molecular formula C4H7Cl3N2 B12822149 5-(Chloromethyl)-1H-imidazole dihydrochloride

5-(Chloromethyl)-1H-imidazole dihydrochloride

Cat. No.: B12822149
M. Wt: 189.47 g/mol
InChI Key: QMPOXFWCOOSRHK-UHFFFAOYSA-N
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Description

5-(Chloromethyl)-1H-imidazole dihydrochloride is a chemical compound that belongs to the class of imidazole derivatives. Imidazoles are heterocyclic compounds containing a five-membered ring with two nitrogen atoms. This particular compound is characterized by the presence of a chloromethyl group attached to the imidazole ring, and it is commonly used in various chemical and pharmaceutical applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(Chloromethyl)-1H-imidazole dihydrochloride typically involves the chloromethylation of imidazole. One common method is the reaction of imidazole with formaldehyde and hydrochloric acid, followed by chlorination using thionyl chloride or phosphorus trichloride. The reaction conditions usually involve refluxing the mixture at elevated temperatures to ensure complete chlorination.

Industrial Production Methods

In industrial settings, the production of this compound can be scaled up using continuous flow reactors. This method allows for better control of reaction parameters, such as temperature and pressure, leading to higher yields and purity of the final product. The use of continuous flow reactors also enhances safety and reduces the risk of side reactions.

Chemical Reactions Analysis

Types of Reactions

5-(Chloromethyl)-1H-imidazole dihydrochloride undergoes various chemical reactions, including:

    Substitution Reactions: The chloromethyl group can be substituted with other nucleophiles, such as amines or thiols, to form new derivatives.

    Oxidation Reactions: The compound can be oxidized to form imidazole-5-carboxaldehyde or other oxidized derivatives.

    Reduction Reactions: Reduction of the chloromethyl group can yield imidazole derivatives with different functional groups.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include amines, thiols, and alcohols. The reactions are typically carried out in the presence of a base, such as sodium hydroxide or potassium carbonate, under mild to moderate temperatures.

    Oxidation Reactions: Oxidizing agents such as potassium permanganate or hydrogen peroxide are used under acidic or basic conditions.

    Reduction Reactions: Reducing agents like sodium borohydride or lithium aluminum hydride are employed under anhydrous conditions.

Major Products Formed

    Substitution Reactions: Various substituted imidazole derivatives, depending on the nucleophile used.

    Oxidation Reactions: Imidazole-5-carboxaldehyde and other oxidized products.

    Reduction Reactions: Reduced imidazole derivatives with different functional groups.

Scientific Research Applications

5-(Chloromethyl)-1H-imidazole dihydrochloride has a wide range of applications in scientific research, including:

    Chemistry: It is used as a building block for the synthesis of more complex imidazole derivatives and other heterocyclic compounds.

    Biology: The compound is employed in the study of enzyme inhibitors and as a ligand in coordination chemistry.

    Medicine: It serves as an intermediate in the synthesis of pharmaceutical agents, including antifungal and antimicrobial drugs.

    Industry: The compound is used in the production of specialty chemicals and as a reagent in various industrial processes.

Mechanism of Action

The mechanism of action of 5-(Chloromethyl)-1H-imidazole dihydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The chloromethyl group can form covalent bonds with nucleophilic sites on proteins or other biomolecules, leading to inhibition or modification of their activity. This property makes it useful in the design of enzyme inhibitors and other bioactive compounds.

Comparison with Similar Compounds

Similar Compounds

  • 5-(Bromomethyl)-1H-imidazole dihydrobromide
  • 5-(Hydroxymethyl)-1H-imidazole
  • 5-(Methyl)-1H-imidazole

Uniqueness

5-(Chloromethyl)-1H-imidazole dihydrochloride is unique due to the presence of the chloromethyl group, which imparts distinct reactivity and allows for the formation of covalent bonds with nucleophiles. This property is not shared by all similar compounds, making it particularly valuable in certain chemical and pharmaceutical applications.

Properties

Molecular Formula

C4H7Cl3N2

Molecular Weight

189.47 g/mol

IUPAC Name

5-(chloromethyl)-1H-imidazole;dihydrochloride

InChI

InChI=1S/C4H5ClN2.2ClH/c5-1-4-2-6-3-7-4;;/h2-3H,1H2,(H,6,7);2*1H

InChI Key

QMPOXFWCOOSRHK-UHFFFAOYSA-N

Canonical SMILES

C1=C(NC=N1)CCl.Cl.Cl

Origin of Product

United States

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